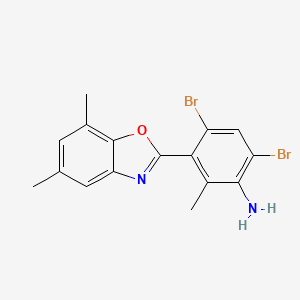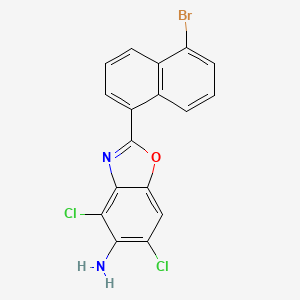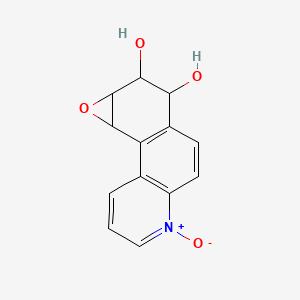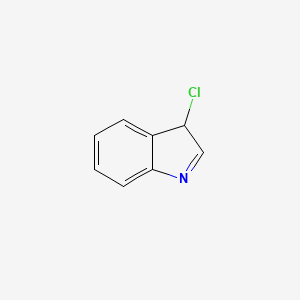
N-Hydroxy-6-methoxy-benzothiazole-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolecarboximidamide, N-hydroxy-6-methoxy- is a chemical compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a carboximidamide group and hydroxyl and methoxy substituents on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolecarboximidamide, N-hydroxy-6-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzothiazole derivative as the starting material.
Functionalization: The benzothiazole ring is functionalized with the desired substituents (hydroxyl and methoxy groups) through various chemical reactions.
Carboximidamide Formation: The carboximidamide group is introduced using reagents such as formamide or ammonium chloride under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolecarboximidamide, N-hydroxy-6-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole ring.
Substitution: Substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzothiazole derivatives.
Scientific Research Applications
2-Benzothiazolecarboximidamide, N-hydroxy-6-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Benzothiazolecarboximidamide, N-hydroxy-6-methoxy- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Benzothiazolecarboximidamide, N-hydroxy-6-methoxy- is compared with other similar compounds, such as:
2-Benzothiazolecarboximidamide, N-hydroxy-
2-Benzothiazolecarboximidamide, N-methyl-
2-Benzothiazolecarboximidamide, N-ethyl-
These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of 2-Benzothiazolecarboximidamide, N-hydroxy-6-methoxy- lies in its specific combination of hydroxyl and methoxy groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxy-1,3-benzothiazole-2-carboximidamide |
InChI |
InChI=1S/C9H9N3O2S/c1-14-5-2-3-6-7(4-5)15-9(11-6)8(10)12-13/h2-4,13H,1H3,(H2,10,12) |
InChI Key |
AVMAJJMKNBWFMX-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)/C(=N\O)/N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15349634.png)
![Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI)](/img/structure/B15349635.png)











![Triethyl-[2-[4-[4-[2-oxo-2-(triethylazaniumyl)ethyl]phenyl]phenyl]acetyl]azanium dibromide](/img/structure/B15349702.png)
